molecular formula C13H11NO2 B6366520 3-(3-Acetylphenyl)pyridin-2(1H)-one CAS No. 1261937-54-5

3-(3-Acetylphenyl)pyridin-2(1H)-one

Cat. No.: B6366520
CAS No.: 1261937-54-5
M. Wt: 213.23 g/mol
InChI Key: QMPXVRYHOYOLKP-UHFFFAOYSA-N
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Description

3-(3-Acetylphenyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone ring substituted with an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylphenyl)pyridin-2(1H)-one typically involves the condensation of 3-acetylphenylboronic acid with 2-chloropyridine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylphenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The pyridinone ring can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 3-(3-Carboxyphenyl)pyridin-2(1H)-one.

    Reduction: 3-(3-Hydroxyphenyl)pyridin-2(1H)-one.

    Substitution: 3-(3-Nitrophenyl)pyridin-2(1H)-one.

Scientific Research Applications

3-(3-Acetylphenyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(3-Acetylphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition of their activity. Additionally, the pyridinone ring can participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Hydroxyphenyl)pyridin-2(1H)-one: Similar structure but with a hydroxyl group instead of an acetyl group.

    3-(3-Nitrophenyl)pyridin-2(1H)-one: Similar structure but with a nitro group instead of an acetyl group.

    3-(3-Carboxyphenyl)pyridin-2(1H)-one: Similar structure but with a carboxyl group instead of an acetyl group.

Uniqueness

3-(3-Acetylphenyl)pyridin-2(1H)-one is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity. The acetyl group can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis. Additionally, its potential therapeutic properties make it a valuable target for drug discovery and development.

Properties

IUPAC Name

3-(3-acetylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9(15)10-4-2-5-11(8-10)12-6-3-7-14-13(12)16/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPXVRYHOYOLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682733
Record name 3-(3-Acetylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-54-5
Record name 3-(3-Acetylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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